4-(piperidin-1-yl)cyclohexan-1-amine
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Overview
Description
4-(piperidin-1-yl)cyclohexan-1-amine is an organic compound that features a piperidine ring attached to a cyclohexane ring with an amine group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with piperidine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-yl)cyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted piperidine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(piperidin-1-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)cyclohexan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single nitrogen-containing ring.
Cyclohexylamine: Contains a cyclohexane ring with an amine group but lacks the piperidine ring.
4-(piperidin-1-yl)butan-1-amine: Similar structure but with a butane chain instead of a cyclohexane ring.
Uniqueness
4-(piperidin-1-yl)cyclohexan-1-amine is unique due to its combination of a piperidine ring and a cyclohexane ring with an amine group. This structure imparts specific chemical and biological properties that are not present in simpler analogs, making it valuable for various applications in research and industry .
Properties
CAS No. |
192323-89-0 |
---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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